Ranitidine Base Ranitidine Base Ranitidine is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
Ranitidine is a commonly used drug, classified as a histamine H2-receptor antagonist, and belongs to the same drug class as [cimetidine] and [famotidine]. This drug helps to prevent and treat gastric-acid associated conditions, including ulcers, because of its ability to decrease gastric acid secretion. Ranitidine is often referred to as Zantac, and is available in various forms, including tablet, injection, and effervescent tablet preparations. The prevalence of GERD is thought to be 10-20% in western countries. Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
Brand Name: Vulcanchem
CAS No.: 66357-35-5
VCID: VC0014927
InChI: InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
SMILES: CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Molecular Formula: C13H22N4O3S
Molecular Weight: 314.41 g/mol

Ranitidine Base

CAS No.: 66357-35-5

Reference Standards

VCID: VC0014927

Molecular Formula: C13H22N4O3S

Molecular Weight: 314.41 g/mol

Ranitidine Base - 66357-35-5

CAS No. 66357-35-5
Product Name Ranitidine Base
Molecular Formula C13H22N4O3S
Molecular Weight 314.41 g/mol
IUPAC Name (E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Standard InChI InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
Standard InChIKey VMXUWOKSQNHOCA-UKTHLTGXSA-N
Isomeric SMILES CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C
SMILES CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Canonical SMILES CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C
Appearance Yellow oil
Boiling Point 437.1±45.0
Colorform SOLID
Melting Point 134
69.5 °C
Physical Description Solid
Description Ranitidine is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.
Ranitidine is a commonly used drug, classified as a histamine H2-receptor antagonist, and belongs to the same drug class as [cimetidine] and [famotidine]. This drug helps to prevent and treat gastric-acid associated conditions, including ulcers, because of its ability to decrease gastric acid secretion. Ranitidine is often referred to as Zantac, and is available in various forms, including tablet, injection, and effervescent tablet preparations. The prevalence of GERD is thought to be 10-20% in western countries. Ranitidine has proven to be an effective treatment for relieving uncomfortable symptoms of gastric acid associated conditions and is therefore widely used in GERD and other gastric-acid related conditions.
A non-imidazole blocker of those histamine receptors that mediate gastric secretion (H2 receptors). It is used to treat gastrointestinal ulcers.
Related CAS 66357-59-3 (hydrochloride)
Shelf Life Ranitidine hydrochloride injection is stable for up to 48 hr @ room temp when added to or diluted with most IV soln. ... The commercially available IV infusion soln of the drug in 0.45% sodium chloride is stable through the expiration date noted on the container when stored as recommended. When the pharmacy bulk package is used, infusion soln of ranitidine hydrochloride should be prepared within 24 hr after the vial is first entered; any drug remaining in the bulk package after this period should be discarded. /Ranitidine hydrochloride/
Solubility soluble in wate
Synonyms AH 19065
AH-19065
AH19065
Biotidin
Hydrochloride, Ranitidine
N (2-(((5-((Dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine
Ranisen
Ranitidin
Ranitidine
Ranitidine Hydrochloride
Sostril
Zantac
Zantic
PubChem Compound 3001055
Last Modified Nov 11 2021
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